5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one
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Overview
Description
5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one: is a complex organic compound characterized by a unique cyclotetradeca structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxyl group and a methyl group attached to a cyclotetradeca ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one typically involves multi-step organic reactions. One common method includes the cycloaddition of triynes in the presence of a rhodium complex catalyst and carbon monoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl and methyl groups provide sites for enzymatic modifications, making it a useful probe for biochemical studies.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 2-Iodo-3-methoxy-estra-1,3,5-trien-17-one
- 4-Iodo-3-methoxy-estra-1,3,5-trien-17-one
Uniqueness: 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one is unique due to its cyclotetradeca structure, which is not commonly found in other compounds. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
143259-95-4 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O2/c1-13-11-14(16)9-7-5-3-2-4-6-8-10-15(17)12-13/h2-5,12,14,16H,6-11H2,1H3 |
InChI Key |
GGPZQSGBJKFRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCCC=CC=CCCC(C1)O |
Origin of Product |
United States |
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